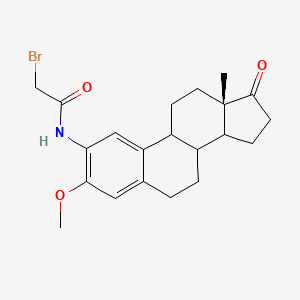

2-Bromoacetamidoestrone methyl ether

Description

Structure

3D Structure

Properties

CAS No. |

60973-95-7 |

|---|---|

Molecular Formula |

C21H26BrNO3 |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

2-bromo-N-[(13S)-3-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]acetamide |

InChI |

InChI=1S/C21H26BrNO3/c1-21-8-7-13-14(16(21)5-6-19(21)24)4-3-12-9-18(26-2)17(10-15(12)13)23-20(25)11-22/h9-10,13-14,16H,3-8,11H2,1-2H3,(H,23,25)/t13?,14?,16?,21-/m0/s1 |

InChI Key |

VNGDGEGSZSVNCN-AKLDVZJWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)NC(=O)CBr)OC |

Synonyms |

2-bromoacetamidoestrone methyl ether |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoacetamidoestrone Methyl Ether

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-bromoacetamidoestrone methyl ether suggests a practical pathway starting from the readily available estrone (B1671321) methyl ether. The target molecule can be conceptually disconnected at the amide bond, leading to two key precursors: 2-aminoestrone methyl ether and a bromoacetylating agent. The amino group at the C-2 position of the steroid is not naturally present and can be installed through the reduction of a nitro group, which, in turn, can be introduced onto the aromatic A-ring of estrone methyl ether via electrophilic nitration.

This leads to a proposed three-step forward synthesis:

Nitration: Introduction of a nitro group at the C-2 position of estrone methyl ether.

Reduction: Conversion of the nitro group to an amine to yield 2-aminoestrone methyl ether.

Acylation: Reaction of the amino group with a bromoacetylating agent to form the final product.

The primary precursor for this synthesis is therefore estrone methyl ether , a common synthetic derivative of the natural hormone estrone.

Key Synthetic Steps and Reaction Conditions

The synthesis of this compound from estrone methyl ether is a multi-step process requiring careful control of reaction conditions to achieve the desired regioselectivity and functional group transformations.

The initial and crucial step is the introduction of a nitrogen-containing functional group at the C-2 position of the steroidal A-ring. This is typically achieved through electrophilic nitration. Estrone methyl ether is treated with a nitrating agent, such as nitric acid in acetic acid, to yield 2-nitroestrone methyl ether. The reaction conditions must be carefully controlled to favor mono-nitration at the desired C-2 position, as the aromatic ring is activated by the methoxy (B1213986) group.

Following nitration, the nitro group is reduced to a primary amine. This transformation can be accomplished using various reducing agents. A common method is catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C). Alternatively, chemical reducing agents such as tin(II) chloride in hydrochloric acid can be used. The successful reduction yields the key intermediate, 2-aminoestrone methyl ether.

The final step is the acylation of the 2-amino group to introduce the bromoacetamido moiety. This is achieved by reacting 2-aminoestrone methyl ether with a suitable bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen bromide byproduct. This reaction forms the stable amide linkage and yields the target compound, this compound.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Nitration | Estrone methyl ether, Nitric acid, Acetic acid |

| 2 | Reduction | 2-Nitroestrone methyl ether, H2, Pd/C or SnCl2, HCl |

| 3 | Acylation | 2-Aminoestrone methyl ether, Bromoacetyl bromide, Pyridine |

Functional Group Interconversions and Protecting Group Strategies

The primary functional group interconversions in this synthesis are the nitration of an aromatic C-H bond, the reduction of a nitro group to an amine, and the acylation of an amine. The methoxy group at C-3 serves as a protecting group for the phenolic hydroxyl of estrone, preventing unwanted side reactions during the synthesis. The ketone at C-17 is generally unreactive under the conditions employed for the modifications of the A-ring. Therefore, no additional protecting group strategies are typically required for this synthesis.

Derivatization and Isotopic Labeling Strategies

The synthetic route to this compound can be adapted to produce isotopically labeled versions and related derivatives for various research applications, such as affinity labeling studies.

Synthesis of Radiolabeled this compound (e.g., 2-bromo[2'-14C]acetamidoestrone methyl ether)

For radiolabeling, a common strategy is to introduce the radioactive isotope in the final steps of the synthesis to maximize the incorporation of the label and simplify purification. To synthesize 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether, one would utilize a radiolabeled acylating agent. [2-¹⁴C]Bromoacetic acid can be converted to its more reactive acid bromide, [2-¹⁴C]bromoacetyl bromide, using standard methods. This radiolabeled reagent is then used to acylate 2-aminoestrone methyl ether, following the same procedure as for the unlabeled compound. This late-stage introduction of the ¹⁴C label is efficient and provides the desired radiolabeled product for use in tracer studies. moravek.com

| Precursor | Radiolabeling Reagent | Product |

| 2-Aminoestrone methyl ether | [2-¹⁴C]Bromoacetyl bromide | 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether |

Generation of Related Brominated Steroidal Affinity Labels

The developed synthetic pathway is amenable to the generation of a variety of related brominated steroidal affinity labels. nih.gov By modifying the acylating agent, different brominated side chains can be introduced at the C-2 amino position. For example, using 3-bromopropionyl chloride or 4-bromobutyryl chloride would result in affinity labels with varying spacer arm lengths between the steroid and the reactive bromoacetyl group. These structural modifications can be valuable in probing the binding pockets of target proteins. The synthesis of such analogs would follow the same general acylation procedure as for the parent compound.

Interaction with Human Placental Estradiol 17β Dehydrogenase 17β Hsd1

Enzyme Homogenization and Purification Methodologies

The study of the interaction between 2-bromoacetamidoestrone methyl ether and 17β-HSD1 necessitates a highly purified enzyme preparation. Human placental estradiol (B170435) 17β-dehydrogenase is typically purified using affinity chromatography. nih.gov This technique allows for the isolation of a homogenous enzyme, as verified by polyacrylamide gel electrophoresis. nih.gov The purification process is a critical first step to ensure that the subsequent kinetic and binding studies are accurate and reproducible.

Kinetic Characterization of Enzyme Inactivation by this compound

This compound acts as a substrate for the homogeneous 17β-HSD1 enzyme and leads to its inactivation through a time-dependent and irreversible process. nih.gov

The inactivation of 17β-HSD1 by this compound follows pseudo-first-order kinetics. nih.gov This indicates that the rate of inactivation is directly proportional to the concentration of the enzyme-inhibitor complex. The irreversible nature of this inactivation suggests the formation of a stable covalent bond between the inhibitor and the enzyme.

Further kinetic analysis reveals that the inactivation process exhibits saturation kinetics when studied with varying concentrations of this compound. nih.gov This observation is crucial as it implies the formation of a noncovalent, reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. This initial binding step is characteristic of affinity-labeling agents.

The kinetic studies of enzyme inactivation allow for the determination of key parameters that quantify the efficiency and affinity of the inhibitor. While specific values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the inactivation rate is half-maximal) for this compound are not explicitly detailed in the provided search results, the phenomenon of saturation kinetics confirms the applicability of this model for its interaction with 17β-HSD1. nih.gov For a structurally similar compound, 4-bromoacetamidoestrone methyl ether, an apparent K_I of 1.41 x 10⁻³ M has been reported. researchgate.net

Specificity of Inactivation and Competitive Binding Studies

To confirm that this compound specifically targets the active site of 17β-HSD1, competitive binding studies are conducted. These studies involve observing the effect of the enzyme's natural substrates and cofactors on the rate of inactivation by the inhibitor.

The presence of the natural substrate, estradiol, or the cofactors NAD+, NADP+, and NADPH has been shown to markedly slow the rate of inactivation of 17β-HSD1 by this compound. nih.gov In an experiment where 1.7 x 10⁻⁶ M of the enzyme was incubated with 2.6 x 10⁻⁴ M of the inhibitor, the addition of an equimolar concentration of estradiol or 5.2 x 10⁻⁴ M of the cofactors provided a significant protective effect. nih.gov This protection suggests that the inhibitor binds to the same site, or a site in close proximity to, the substrate and cofactor binding sites. The binding of the natural ligands physically hinders the access of this compound to its target residues within the active site. nih.gov It was also noted that bromoacetate (B1195939) alone, at a concentration of 2.6 x 10⁻⁴ M, did not cause inactivation of the enzyme, indicating that the steroid moiety is essential for directing the inhibitor to the active site. nih.gov

The protective effects of both estradiol and NADPH suggest that the alkylated residues may be located in the cofactor binding region of the active site, which is near the A-ring of the steroid. nih.gov The binding of the cofactor could physically block the inhibitor or induce a conformational change in the enzyme that prevents the inhibitor from binding effectively. nih.gov

Comparison with Non-Labeling Analogs (e.g., Bromoacetate)

To confirm that the inactivation of 17β-HSD1 is a specific result of the targeted delivery of the reactive bromoacetyl group by the steroid carrier, the effect of bromoacetate alone was investigated. nih.gov In a direct comparison, it was found that bromoacetate, at a concentration of 2.6 x 10⁻⁴ M, does not inactivate the enzyme. nih.gov This concentration is the same as that at which this compound causes time-dependent, irreversible inactivation. nih.gov

This finding highlights the crucial role of the estrone (B1671321) methyl ether backbone in directing the alkylating agent to the enzyme's active site. The steroid portion of the molecule provides the necessary binding affinity and specificity, positioning the reactive bromoacetamido group in proximity to the susceptible amino acid residues (cysteine and histidine). nih.gov Without this steroid-guided targeting, the bromoacetate molecule alone does not effectively alkylate and inactivate the enzyme under the tested conditions. nih.gov This demonstrates the principle of affinity labeling, where the inhibitor's structure is based on a substrate or ligand that has a high affinity for the target protein's active site.

| Compound | Concentration | Effect on 17β-HSD1 |

|---|---|---|

| This compound | 2.6 x 10⁻⁴ M | Time-dependent, irreversible inactivation |

| Bromoacetate | 2.6 x 10⁻⁴ M | Does not inactivate the enzyme |

Identification of Steroid Binding Site Residues

Covalent Modification and Site-Specific Labeling Techniques

Covalent modification is a powerful technique to map the active site of an enzyme. Affinity labels, such as 2-bromoacetamidoestrone methyl ether, are designed to first bind reversibly to the active site due to their structural similarity to the substrate. Following binding, a reactive group on the label forms a stable covalent bond with a nearby reactive amino acid residue, effectively "labeling" it. This process allows for the subsequent identification of the modified residue.

To facilitate the detection and quantification of the covalent modification, a radiolabeled version of the affinity label is often employed. In the study of estradiol (B170435) 17β-dehydrogenase, 2-bromo[2'-14C]acetamidoestrone methyl ether was synthesized and used. nih.gov This radiolabel allows for the sensitive tracking of the steroid analog as it binds to and acylates the enzyme. The inactivation of the enzyme by this affinity label follows pseudo-first-order kinetics, indicating a time-dependent and irreversible modification process. nih.gov Furthermore, the inactivation process exhibits saturation kinetics, which is characteristic of an affinity label that binds to a specific site before reacting. nih.gov

The extent of covalent modification can be quantified by measuring the amount of radioactivity incorporated into the protein. After inactivating the enzyme with a known concentration of the radiolabeled affinity label, the modified protein is separated from the unreacted label. The radioactivity of the protein is then measured, and from this, the stoichiometry of the reaction (i.e., the number of moles of label incorporated per mole of enzyme) can be determined. This quantification is essential for understanding the efficiency and specificity of the labeling reaction.

Amino Acid Analysis of Covalently Modified Enzyme

Once the enzyme has been irreversibly inactivated and labeled, the next step is to identify the specific amino acid residues that have been modified. This is typically achieved through amino acid analysis.

Following inactivation of human placental estradiol 17β-dehydrogenase with 2-bromo[2'-14C]acetamidoestrone methyl ether, amino acid analysis of the acid-hydrolyzed protein revealed the presence of carboxymethylated derivatives of cysteine, histidine, and lysine (B10760008). nih.gov The bromoacetyl group of the affinity label reacts with the nucleophilic side chains of these amino acids, resulting in the formation of stable carboxymethyl adducts.

Quantitative analysis of the radiolabeled amino acid derivatives provides insight into the relative reactivity of the residues within the steroid-binding site. In the case of estradiol 17β-dehydrogenase, the distribution of the incorporated carboxymethyl groups was found to be as follows:

| Modified Amino Acid | Percentage of Total Incorporated Carboxymethyl Groups |

| Cysteine | 65% |

| Histidine | 25% |

| Lysine | 8% |

This data demonstrates that a cysteine residue is the most reactive towards this compound within the active site of this enzyme, followed by histidine and then lysine. nih.gov

Structural and Mechanistic Implications of Modified Residues

The identification of these specific residues has significant implications for the structure and mechanism of the enzyme. The presence of estradiol, the natural substrate, or cofactors such as NAD+, NADP+, or NADPH, was found to significantly slow the rate of inactivation by this compound. nih.gov Specifically, the presence of estradiol, NADP+, or NADPH clearly inhibited the alkylation of the cysteinyl and histidyl residues. nih.gov

This protective effect suggests that these residues are located within or very near the steroid and cofactor binding sites. The data implies that the A-ring of the steroid is in close proximity to these reactive cysteine and histidine residues. Furthermore, the protection afforded by the binding of a cofactor suggests that the cofactor may physically block the access of the affinity label to these residues. nih.gov This provides a more detailed picture of the three-dimensional arrangement of the active site, indicating a close spatial relationship between the steroid and cofactor binding domains.

Localization of Labeled Residues within the Active Site or Cofactor Region

Research has extensively utilized this compound to probe the active site of human placental estradiol 17β-dehydrogenase (17β-HSD1), an enzyme crucial for estrogen biosynthesis. nih.gov Studies involving the inactivation of this enzyme with a radiolabeled version of the compound, 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether, have allowed for the precise identification of the amino acids at the binding site. nih.gov

Upon inactivation of the enzyme, amino acid analysis revealed that the covalent modification occurred on three specific types of residues. The distribution of the label was found to be predominantly on cysteine, which accounted for the majority of the modification, followed by histidine and, to a lesser extent, lysine. nih.gov

The localization of these residues was further elucidated by protection experiments. The presence of the enzyme's natural substrate, estradiol, or the cofactor NADPH, significantly slowed the rate of inactivation and inhibited the alkylation of the cysteine and histidine residues. nih.gov This protective effect strongly suggests that these residues are situated within the enzyme's active site. Furthermore, the fact that the cofactor NADPH offered protection indicates that the labeled cysteine and histidine residues are located in or very near the cofactor binding region, proximate to where the A-ring of the steroid substrate binds. nih.gov The binding of the bulky cofactor likely physically obstructs the affinity label's access to these residues. nih.gov

Table 1: Distribution of Covalent Labeling by 2-Bromo[2'-¹⁴C]acetamidoestrone Methyl Ether on Residues of Human Placental Estradiol 17β-Dehydrogenase

| Labeled Amino Acid Residue | Percentage of Total Incorporated Label |

| Cysteine | 65% |

| Histidine | 25% |

| Lysine | 8% |

| Data sourced from studies on the inactivation of the enzyme with the radiolabeled affinity label. nih.gov |

Proposed Role of Identified Residues in Enzyme Catalysis or Substrate Binding

The identification of cysteine, histidine, and lysine within the active site of 17β-HSD1 provides a foundation for understanding their roles in the enzyme's mechanism. The specific location of these residues, inferred from labeling and protection studies, points to their direct or indirect involvement in binding the steroid substrate and cofactor, as well as in the catalytic reaction itself.

The histidine residue is proposed to play a direct role in catalysis. In many dehydrogenases, histidine acts as a general base, facilitating the transfer of a proton during the reaction. In the case of 17β-HSD1, this histidine likely abstracts a proton from the 17-hydroxyl group of estradiol, enabling the subsequent hydride transfer to the NADP+ cofactor. Its modification by this compound would abolish this critical catalytic function, leading to enzyme inactivation.

The cysteine residue, being the most heavily labeled and protected by the cofactor, is suggested to be crucial for the structural integrity and function of the cofactor binding pocket. nih.gov Its proximity to the bound steroid and cofactor implies a role in stabilizing the binding of NADPH, ensuring its correct orientation for efficient hydride transfer. nih.gov While it may not participate directly in proton transfer, its structural role is indispensable for catalysis.

Table 2: Summary of Labeled Residues and Their Proposed Functions in Human Placental Estradiol 17β-Dehydrogenase

| Identified Residue | Location | Proposed Role |

| Cysteine | In or near the cofactor binding region, close to the steroid A-ring binding site. nih.gov | Structural role in stabilizing the cofactor (NADPH) binding and orientation. nih.gov |

| Histidine | In or near the cofactor binding region, close to the steroid A-ring binding site. nih.gov | Acts as a general base in the catalytic mechanism, facilitating proton transfer. |

| Lysine | Within the active site. nih.gov | Potential role in cofactor binding or maintaining the structural integrity of the active site. |

Molecular Insights into Enzyme Active Site Topology and Dynamics

Mapping the Steroid Binding Site using Affinity Labels

2-Bromoacetamidoestrone methyl ether is a synthetic steroid derivative designed as an affinity label for enzymes that bind estrogens. nih.gov Its structure incorporates the estrone (B1671321) backbone, which provides the specificity for the steroid-binding site, and a reactive bromoacetamido group at the C-2 position, which can form a covalent bond with nucleophilic amino acid residues. nih.gov

Studies utilizing 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether on homogeneous human placental estradiol (B170435) 17β-dehydrogenase have successfully identified specific amino acid residues at or near the steroid-binding site. nih.gov Following irreversible inactivation of the enzyme by the affinity label, subsequent amino acid analysis revealed the carboxymethylation of three key residues: cysteine, histidine, and lysine (B10760008). nih.gov The distribution of the radiolabel indicates that these residues are not equally reactive towards the affinity label. nih.gov

Detailed analysis of the modified amino acids showed that the majority of the covalent modifications occurred on cysteine residues, accounting for a significant portion of the incorporated label. nih.gov Histidine residues were also substantially labeled, while lysine residues were modified to a lesser extent. nih.gov This differential reactivity provides valuable clues about the orientation of the steroid within the active site and the specific residues that are spatially positioned to interact with the A-ring of the steroid. nih.gov

| Amino Acid Residue | Proportion of Total Incorporated Carboxymethyl Groups (%) |

|---|---|

| Cysteine | 65 |

| Histidine | 25 |

| Lysine | 8 |

This table summarizes the distribution of carboxymethyl groups among the amino acid residues of human placental estradiol 17β-dehydrogenase after inactivation by 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether. nih.gov

Relationship between Affinity Labeling and Conformational Changes

The process of affinity labeling itself can provide insights into the dynamic nature of the enzyme's active site. The inactivation of estradiol 17β-dehydrogenase by this compound is a time-dependent and irreversible process that follows pseudo-first-order kinetics. nih.gov Furthermore, the rate of inactivation exhibits saturation kinetics, indicating that the affinity label initially forms a reversible enzyme-inhibitor complex, similar to a natural substrate, before the irreversible covalent modification occurs. nih.gov

The presence of the natural substrate, estradiol, significantly slows the rate of inactivation by this compound. nih.gov This protective effect is a hallmark of active-site-directed inhibition and confirms that the affinity label is indeed binding to the same site as the natural steroid substrate. nih.gov The competition between the substrate and the affinity label for the binding site underscores the specificity of the interaction.

The modification of specific residues by this compound implies that these residues are not only present in the active site but are also accessible to the reactive group of the affinity label. The binding of the steroid moiety of the affinity label positions the bromoacetyl group in a favorable orientation for reaction with the side chains of nearby cysteine, histidine, and lysine residues. nih.gov This precise positioning is a reflection of the enzyme's conformation when the steroid is bound.

Allosteric Effects of Cofactor Binding on Active Site Accessibility

Estradiol 17β-dehydrogenase is a member of the short-chain dehydrogenase/reductase (SDR) family and requires a cofactor, typically NAD⁺ or NADP⁺, for its catalytic activity. nih.gov The binding of these cofactors can induce conformational changes in the enzyme that affect the accessibility and reactivity of active site residues.

The influence of cofactor binding on the active site topology of estradiol 17β-dehydrogenase has been investigated using this compound. nih.gov The presence of NAD⁺, NADP⁺, or NADPH markedly slows the rate of enzyme inactivation by the affinity label. nih.gov This protective effect suggests that the binding of the cofactor alters the conformation of the active site, making the target residues less accessible to the affinity label. nih.gov

Specifically, the presence of either estradiol or NADPH clearly inhibits the alkylation of the cysteinyl and histidyl residues by this compound. nih.gov This observation leads to the hypothesis that these residues may be located in or near the cofactor-binding region of the active site. nih.gov It is proposed that the binding of the cofactor physically obstructs the access of the reagent-bearing steroid to these residues. nih.gov This physical interposition or a cofactor-induced conformational change effectively shields the reactive side chains from modification. nih.govresearchgate.net

| Compound | Effect on Inactivation Rate by this compound | Effect on Alkylation of Cysteine and Histidine |

|---|---|---|

| Estradiol | Markedly slowed | Inhibited |

| NAD⁺ | Markedly slowed | Not specified |

| NADP⁺ | Markedly slowed | Inhibited |

| NADPH | Markedly slowed | Inhibited |

This table summarizes the effects of the natural substrate and cofactors on the inactivation of human placental estradiol 17β-dehydrogenase by this compound. nih.gov

These findings highlight the intricate interplay between the steroid-binding and cofactor-binding domains of the enzyme. The binding of a molecule at one site can allosterically influence the structure and reactivity of a distal site, demonstrating the dynamic and cooperative nature of enzyme function. The use of affinity labels like this compound provides a powerful means to probe these allosteric communications and gain a more complete understanding of the enzyme's catalytic mechanism.

Contribution to Understanding 17β Hydroxysteroid Dehydrogenase Family

Comparative Analysis with Other 17β-HSD Isoforms

The 17β-HSD family is comprised of multiple isoforms, each with distinct tissue distributions, substrate specificities, and directional preferences (reductive or oxidative) for steroid conversion. nih.gov For instance, 17β-HSD type 1 primarily catalyzes the reduction of the weak estrogen, estrone (B1671321), to the highly potent 17β-estradiol, and is a key enzyme in estrogen-dependent diseases. doi.orgnih.gov Conversely, 17β-HSD type 2 is mainly oxidative, inactivating potent steroids like 17β-estradiol and testosterone (B1683101) into their less active keto forms. nih.govdoi.org Other isoforms, such as type 3 and type 5, are critical for the formation of testosterone from androstenedione. nih.gov

The study of 2-Bromoacetamidoestrone methyl ether has been particularly focused on human placental estradiol (B170435) 17β-dehydrogenase, which is the type 1 isoform (17β-HSD1). nih.gov By providing a detailed molecular probe for this specific, well-studied isoform, the compound has furnished a crucial reference point for understanding the broader enzyme family. The detailed characterization of the 17β-HSD1 active site, made possible by this affinity label, allows for comparative structural and functional analyses against other isoforms. nih.gov Understanding the specific residues and binding pocket architecture of 17β-HSD1 helps researchers infer why other isoforms, which may have different amino acids at equivalent positions, exhibit varied substrate preferences and catalytic activities. For example, the knowledge of which residues are critical for binding the estrone scaffold in 17β-HSD1 can be used to model and predict interactions in other isoforms that preferentially bind androgens or other steroid classes. nih.gov

| Isoform | Primary Function | Typical Reaction | Cofactor Preference | Relevance |

|---|---|---|---|---|

| 17β-HSD1 | Estradiol synthesis | Estrone → 17β-Estradiol (Reductive) | NADPH | Estrogen-dependent diseases doi.org |

| 17β-HSD2 | Estradiol & Testosterone inactivation | 17β-Estradiol → Estrone (Oxidative) | NAD+ | Osteoporosis, Endometriosis wikipedia.orgnih.gov |

| 17β-HSD3 | Testosterone synthesis | Androstenedione → Testosterone (Reductive) | NADPH | Male sexual differentiation medchemexpress.com |

| 17β-HSD5 (AKR1C3) | Testosterone synthesis | Androstenedione → Testosterone (Reductive) | NADPH | Prostate cancer medchemexpress.com |

Elucidation of Mechanism-Based Inhibition Principles

This compound was synthesized as an affinity-labeling steroid to probe the active site of human placental 17β-HSD1. nih.gov Affinity labels are compounds that initially bind to the enzyme's active site like a substrate but subsequently form a stable, covalent bond with a nearby amino acid residue, leading to irreversible inhibition. This compound was shown to be not only a binder but also a substrate for the enzyme, with an apparent Michaelis constant (Km) of 1.18 x 10⁻⁴ M and a maximal velocity (Vmax) of 0.79 nmol/min/μg of enzyme. researchgate.net

Its primary contribution lies in demonstrating the principles of mechanism-based, or suicide, inhibition for this enzyme family. Key findings include:

Time-Dependent, Irreversible Inactivation : The compound was found to inactivate the enzyme in a time-dependent manner, following pseudo-first-order kinetics, which is a hallmark of covalent modification. nih.govresearchgate.net

Saturation Kinetics : The rate of inactivation showed saturation at high concentrations of the inhibitor, indicating that an initial, reversible enzyme-inhibitor complex (Michaelis complex) is formed prior to the irreversible covalent modification. nih.gov

Active Site Alkylation : Following inactivation with a radiolabeled version of the compound (2-bromo[2'-¹⁴C]acetamidoestrone methyl ether), amino acid analysis revealed that specific residues were covalently modified. The carboxymethyl groups from the inhibitor were found on cysteine (65%), histidine (25%), and lysine (B10760008) (8%) residues, identifying these amino acids as being present within or near the enzyme's active site. nih.gov

These findings were instrumental in establishing that the active site of 17β-HSD1 contains highly reactive nucleophilic residues that can be targeted for irreversible inhibition. This principle has guided the development of other targeted covalent inhibitors for this and other enzyme families. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Apparent Km | 1.18 x 10-4 M researchgate.net | Indicates binding affinity as a substrate. |

| Apparent Vmax | 0.79 nmol/min/µg researchgate.net | Indicates catalytic turnover rate. |

| Inhibition Type | Time-dependent, irreversible nih.gov | Confirms covalent modification. |

| Alkylated Residues | Cysteine (65%), Histidine (25%), Lysine (8%) nih.gov | Identifies key amino acids in the active site. |

Insights into Substrate Specificity and Enzyme Promiscuity

The interaction of this compound with 17β-HSD1 has provided significant insights into how substrates and cofactors bind and orient themselves within the active site. A critical set of experiments showed that the rate of enzyme inactivation by the compound was markedly slowed in the presence of the natural substrate, estradiol, or the cofactors NAD+, NADP+, and NADPH. nih.gov

This protective effect demonstrates that these molecules compete for binding at or near the same location as the affinity label. The fact that both the steroid substrate (estradiol) and the nucleotide cofactors (NADPH) protect the same cysteine and histidine residues from alkylation suggests a close spatial relationship between the steroid and cofactor binding sites. nih.gov Specifically, it implies that the A-ring of the steroid, where the bromoacetamido group is attached, is positioned near the cofactor binding region. nih.gov When the cofactor is bound, it may physically block the reactive group of the inhibitor from accessing the target amino acid residues. nih.gov

This study helps to define the structural requirements for ligands that bind to the 17β-HSD1 active site. The enzyme recognizes the estrone steroid core, allowing this compound to act as a substrate. nih.govresearchgate.net However, the enzyme also accommodates a bulky bromoacetamido group at the C-2 position, which ultimately leads to its inactivation. This tolerance for modification at the A-ring provides a window into the enzyme's substrate promiscuity and has been a foundational concept for designing other inhibitors that feature substitutions on the steroid's aromatic ring. doi.orgresearchgate.net

Applications in Mechanistic Enzymology and Steroid Biochemistry

Use of 2-Bromoacetamidoestrone Methyl Ether as a Probe for Enzyme Structure-Function Relationships

This compound is a key example of an affinity-labeling steroid, designed to specifically target and covalently modify the active sites of enzymes involved in steroid metabolism. Its utility as a probe is particularly well-documented in the study of human placental estradiol (B170435) 17β-dehydrogenase, an enzyme crucial for the regulation of estrogen activity. nih.gov

The compound acts as a substrate for this enzyme and causes time-dependent, irreversible inactivation, which follows pseudo-first-order kinetics. nih.gov This characteristic allows researchers to study the binding and catalytic mechanisms of the enzyme in a controlled manner. The inactivation process exhibits saturation kinetics, indicating that the compound initially forms a non-covalent enzyme-inhibitor complex, similar to a natural substrate, before the irreversible covalent modification occurs. nih.gov

One of the key aspects of using this compound as a probe is the ability to perform protection experiments. The rate of enzyme inactivation by this affinity label is markedly slowed in the presence of the natural substrate, estradiol, or cofactors such as NAD+, NADP+, and NADPH. nih.gov This protective effect strongly suggests that the affinity label binds to the same site as the natural substrate and cofactor, providing compelling evidence for its specificity. nih.gov

Through the use of a radiolabeled version of the compound, specifically 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether, researchers have been able to identify the specific amino acid residues at the active site that are modified. nih.gov Following inactivation of estradiol 17β-dehydrogenase, amino acid analysis revealed the formation of carboxymethylated derivatives of cysteine, histidine, and lysine (B10760008). nih.gov These findings are pivotal in mapping the architecture of the enzyme's active site and identifying residues critical for substrate binding and catalysis.

The table below summarizes the key findings from the affinity labeling of human placental estradiol 17β-dehydrogenase with this compound.

| Parameter | Observation | Implication for Structure-Function | Reference |

| Enzyme Inactivation | Time-dependent and irreversible, follows pseudo-first-order kinetics. | Covalent modification of the active site. | nih.gov |

| Kinetics | Saturation kinetics observed. | Formation of a reversible enzyme-inhibitor complex prior to inactivation. | nih.gov |

| Protection Studies | Inactivation rate is decreased by the presence of estradiol, NAD+, NADP+, or NADPH. | The affinity label binds at or near the substrate and cofactor binding sites. | nih.gov |

| Residue Modification | Alkylation of cysteine, histidine, and lysine residues. | Identification of specific amino acid residues within the active site. | nih.gov |

Advancements in Understanding Steroid Hormone Metabolism at a Molecular Level

The application of this compound has provided significant insights into the molecular mechanisms of steroid hormone metabolism. By identifying the specific amino acid residues at the active site of estradiol 17β-dehydrogenase, a more detailed picture of how this enzyme recognizes and processes its substrates has emerged.

The differential protection of specific residues by the substrate and cofactor offers a deeper understanding of the enzyme's catalytic cycle. For instance, the presence of estradiol, NADP+, or NADPH clearly inhibits the alkylation of cysteinyl and histidyl residues by this compound. nih.gov This suggests that these residues are located within the active site and are shielded from the affinity label when either the substrate or the cofactor is bound. nih.gov

These findings have led to a refined model of the active site of estradiol 17β-dehydrogenase. The protection of both cysteine and histidine by the cofactor NADPH suggests that these residues may be situated in the cofactor-binding region of the active site. nih.gov Furthermore, the proximity of this region to the A-ring of the steroid is implied, as the binding of the cofactor physically obstructs the reactive group on the affinity label from accessing these residues. nih.gov

The distribution of the incorporated radioactive label among the modified amino acids provides quantitative data on their relative reactivity and accessibility. In the case of estradiol 17β-dehydrogenase, the majority of the label was found on cysteine (65%), with smaller amounts on histidine (25%) and lysine (8%). nih.gov This distribution points to the critical role of the cysteine residue in the enzyme's active site.

The data below details the distribution of the carboxymethyl groups on the amino acid residues of estradiol 17β-dehydrogenase after inactivation by 2-bromo[2'-¹⁴C]acetamidoestrone methyl ether.

| Amino Acid Residue | Percentage of Total Incorporated Carboxymethyl Groups | Reference |

| Cysteine | 65% | nih.gov |

| Histidine | 25% | nih.gov |

| Lysine | 8% | nih.gov |

Methodological Significance for Future Affinity Labeling Studies

The successful use of this compound as an affinity label for a key steroid-metabolizing enzyme has significant methodological implications for the field of enzymology. It serves as a template for the design and synthesis of other affinity labels for a wide range of enzymes. The core principle involves designing a molecule that is structurally similar to the enzyme's natural substrate and incorporating a reactive functional group that can form a covalent bond with nearby amino acid residues.

The experimental approach, combining kinetic analysis of enzyme inactivation, protection studies with substrates and cofactors, and identification of labeled residues, represents a robust methodology for characterizing enzyme active sites. This strategy can be adapted to investigate other enzymes involved in steroid metabolism and beyond, providing a powerful tool for drug discovery and the development of enzyme inhibitors.

The insights gained from these studies, such as the spatial relationship between substrate and cofactor binding sites, can inform the rational design of more specific and potent enzyme inhibitors. By understanding the precise molecular interactions within the active site, it becomes possible to design drugs that target enzymes with greater efficacy and fewer off-target effects.

Future Research Directions

Development of Next-Generation Affinity Labels based on 2-Bromoacetamidoestrone Methyl Ether Scaffold

The core structure of this compound serves as an excellent starting point for the design of more sophisticated and versatile affinity labels. Future efforts will likely focus on modifying this scaffold to enhance its properties and expand its applications.

One promising direction is the incorporation of different reactive groups, or "warheads," to target a wider range of amino acid residues within a binding site. While the bromoacetamide group is effective at reacting with nucleophilic residues like cysteine and histidine, alternative electrophiles such as epoxides, aziridines, or α,β-unsaturated carbonyls could be appended to the estrone (B1671321) scaffold. nih.gov This would allow for the probing of different topographies within an active site and could lead to the identification of novel, functionally important residues.

Furthermore, the development of photoaffinity labels based on the this compound backbone represents a significant advancement. nih.govnih.govnih.gov By replacing the bromoacetamido group with a photoreactive moiety, such as a diazocarbonyl or an azide, researchers can achieve temporal control over the covalent labeling event. nih.gov This approach allows for the formation of a non-covalent complex between the probe and the target enzyme in the dark, followed by UV irradiation to trigger covalent attachment. This can reduce non-specific labeling and provide a more precise snapshot of the ligand-protein interaction. nih.gov

Another area of development involves the creation of subtype-selective probes. For instance, designing analogs with high affinity for specific estrogen receptor subtypes, such as ERβ, would enable more targeted investigations into the distinct biological roles of these receptors. rsc.org Additionally, the synthesis of fluorescently tagged versions of these affinity labels would allow for the direct visualization of receptor dynamics in living cells. rsc.orgchemrxiv.org

Ultimately, the goal is to create a toolkit of next-generation affinity labels derived from the this compound scaffold, each with unique properties tailored for specific experimental questions. nih.gov

Integration of Affinity Labeling Data with High-Resolution Structural Biology (e.g., X-ray Crystallography, Cryo-EM)

The integration of data from affinity labeling studies with high-resolution structural biology techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) offers a powerful approach to understanding protein-ligand interactions at an atomic level. nih.gov While affinity labeling can identify the specific residues that are in close proximity to the bound ligand, X-ray crystallography and cryo-EM provide a complete three-dimensional structure of the protein. nih.govresearchgate.netbiorxiv.orgmdpi.com

By covalently modifying a target protein with this compound or its analogs and then subjecting the complex to structural analysis, researchers can precisely map the location of the binding site and the orientation of the ligand within it. nih.gov This information is invaluable for understanding the molecular basis of ligand recognition and for the rational design of new drugs. nih.govnih.gov

Mass spectrometry has become an indispensable tool in this integrated approach. nih.govnih.gov After covalent labeling, the protein can be digested into smaller peptides, and the modified peptides can be identified by mass spectrometry. This technique, often referred to as covalent labeling-mass spectrometry (CL-MS), can pinpoint the exact amino acid residue that has been modified by the affinity label. nih.gov This information can then be used to constrain and validate the models derived from X-ray crystallography or cryo-EM data.

The combination of these techniques is particularly powerful for studying large, dynamic protein complexes that are difficult to analyze by traditional structural methods alone. nih.gov For example, cryo-EM is emerging as a robust tool for determining the structures of such complexes, and the data from affinity labeling can provide crucial information for interpreting the cryo-EM density maps. biorxiv.orgmdpi.com

Computational Approaches for Predicting Affinity Labeling Reactivity and Specificity

The increasing power of computational chemistry and machine learning is providing new tools to predict the reactivity and specificity of affinity labels like this compound. nih.govacs.orgresearchgate.netresearchgate.net These computational approaches can accelerate the design of new probes and provide deeper insights into the factors that govern their interactions with target proteins. nih.govacs.org

One area of focus is the use of quantum mechanical calculations to predict the intrinsic reactivity of the electrophilic warhead of the affinity label. nih.govchemrxiv.org By modeling the reaction at a quantum level, researchers can estimate the activation energy for the covalent bond formation with different amino acid residues, providing a measure of the compound's inherent reactivity. chemrxiv.org

Molecular docking simulations can be used to predict how the affinity label will bind to its target protein before the covalent reaction occurs. nih.govbiorxiv.org These simulations take into account the shape and chemical properties of both the ligand and the protein's binding site to predict the most likely binding pose. By identifying poses where the reactive group of the label is in close proximity to a nucleophilic residue on the protein, these simulations can help to predict the site of covalent modification. biorxiv.org

More advanced computational methods, such as molecular dynamics simulations, can be used to model the entire process of covalent inhibition, from the initial non-covalent binding to the final covalent adduct formation. biorxiv.org These simulations can provide a dynamic picture of the interaction and can help to identify key factors that influence the rate and selectivity of the labeling reaction. biorxiv.orgresearchgate.net

Machine learning algorithms are also being developed to predict the binding affinity and reactivity of covalent inhibitors based on large datasets of known interactions. nih.govresearchgate.netnih.gov These models can learn complex relationships between the chemical structure of a compound and its biological activity, and can be used to screen large libraries of virtual compounds to identify promising new affinity labels. nih.govresearchgate.net The ultimate goal is to develop predictive models that can guide the rational design of affinity labels with high potency and selectivity for their intended targets. nih.govplos.org

Expanding the Application of This Compound or its Analogs to Other Enzyme Systems

The steroidal scaffold of this compound provides a versatile platform that can be adapted to target other enzyme systems beyond estrogen receptors. By modifying the steroidal core and the attached reactive group, it is possible to create a diverse library of affinity labels with new biological specificities. nih.govnih.gov

One approach is to synthesize analogs with different steroid backbones to target other steroid-binding proteins, such as androgen receptors or corticosteroid-binding globulin. chemrxiv.org By systematically altering the stereochemistry and functional groups on the steroid nucleus, it may be possible to achieve high selectivity for these new targets.

Furthermore, the principles of affinity labeling can be applied to enzymes that are not necessarily steroid-binding proteins. If a known inhibitor of a particular enzyme has a suitable scaffold, it can be modified to incorporate a reactive group, transforming it into a covalent probe. nih.govnih.gov For example, analogs of nonsteroidal anti-inflammatory drugs have been converted into affinity labels for enzymes like 3α-hydroxysteroid dehydrogenase. nih.gov

The development of chemoenzymatic strategies, which combine the power of biocatalysis with chemical synthesis, can facilitate the rapid generation of diverse steroidal analogs. nih.govmdpi.com Enzymes can be used to introduce specific modifications to the steroid scaffold with high regio- and stereoselectivity, which can then be further elaborated using chemical methods to introduce the desired reactive groups. nih.gov

By expanding the application of affinity labels based on the this compound scaffold to other enzyme systems, researchers can gain valuable insights into the structure and function of a wide range of biological targets. This knowledge can, in turn, accelerate the discovery and development of new therapeutic agents. wikipedia.org

Q & A

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.